tert-Butyl (4-cyanopyridin-2-yl)carbamate

Medicinal Chemistry Synthetic Organic Chemistry Property Prediction

Unprotected 2-amino-4-cyanopyridine often causes side reactions and poor regioselectivity in multi-step kinase inhibitor synthesis. This Boc-protected derivative provides a precise solution. - Masks the nucleophilic amine, enabling orthogonal functionalization for complex pharmacophores like BTK inhibitors. - Cleaved quantitatively under standard acidic conditions (TFA/DCM, 3 h), ensuring high downstream conversion yields. - Available at consistent high purity, minimizing variability in SAR studies and process scale-up.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 737000-78-1
Cat. No. B153032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-cyanopyridin-2-yl)carbamate
CAS737000-78-1
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N
InChIInChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15)
InChIKeyYDQSFIWCKUKWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Protected Pyridine Building Block for Kinase Inhibitors


tert-Butyl (4-cyanopyridin-2-yl)carbamate (CAS 737000-78-1), also known as 2-(Boc-amino)-4-cyanopyridine, is a heteroaromatic building block featuring a pyridine core functionalized with a cyano group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate protecting group at the 2-position . Its molecular formula is C₁₁H₁₃N₃O₂ with a molecular weight of 219.24 g/mol . This compound serves as a protected form of 2-amino-4-cyanopyridine, a key intermediate in medicinal chemistry for the development of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors and other oncology therapeutics [1].

Why Unprotected 2-Amino-4-cyanopyridine Cannot Substitute


The unprotected 2-amino-4-cyanopyridine (CAS 42182-27-4) is chemically incompatible with many subsequent synthetic steps due to the high nucleophilicity of its free amino group, which can lead to undesired side reactions, poor regioselectivity, and reduced overall yields in multi-step syntheses [1]. The Boc-protected derivative, tert-butyl (4-cyanopyridin-2-yl)carbamate, masks the amino group to enable orthogonal functionalization of other sites on the pyridine ring or elsewhere in the molecule [2]. Furthermore, the Boc group offers distinct advantages over alternative protecting groups like Cbz (benzyl carbamate), which is less acid-labile and requires harsher hydrogenolysis conditions that are incompatible with the cyano group's sensitivity . The quantitative evidence below substantiates the selection of this specific Boc-protected intermediate over its unprotected analog and other in-class protecting group variants.

Quantitative Differentiation: Physicochemical Properties & Synthetic Utility


Physicochemical Comparison: Boc vs. Cbz Protected Analogs

The tert-butyl (4-cyanopyridin-2-yl)carbamate (Boc) exhibits distinct physicochemical properties compared to its benzyl (Cbz) protected analog, benzyl N-(4-cyanopyridin-2-yl)carbamate (CAS 1260826-49-0) . These differences influence solubility, chromatography behavior, and ultimately, the ease of purification during synthesis.

Medicinal Chemistry Synthetic Organic Chemistry Property Prediction

Synthetic Accessibility: Boc Protection vs. Unprotected Amine

The synthesis of tert-butyl (4-cyanopyridin-2-yl)carbamate via Boc protection of 2-amino-4-cyanopyridine (CAS 42182-27-4) is a robust and scalable method . The protected intermediate enables subsequent reactions that are not possible with the unprotected amine, which would react non-selectively.

Synthetic Methodology Protecting Group Chemistry Kinase Inhibitor Synthesis

Commercial Purity and Availability Benchmark

Commercial sources consistently offer tert-butyl (4-cyanopyridin-2-yl)carbamate at high purity levels (≥96-98%), with transparent pricing and availability in research and bulk quantities [1]. This level of commercial maturity reduces lead times and quality assurance burdens for procurement.

Chemical Procurement Quality Control Synthetic Intermediate

Optimal Application Scenarios


Kinase Inhibitor Synthesis with Masked 2-Aminopyridine

This compound is the preferred protected intermediate for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other kinase-targeting therapeutics [1]. The Boc group allows for selective deprotection late in the synthetic sequence, enabling the introduction of the free 2-amino-4-cyanopyridine moiety at a stage where it can be directly coupled to a pharmacophore. The well-defined deprotection conditions (TFA/DCM, 3 h) ensure high conversion yields [2].

Multi-Step Synthesis Requiring Orthogonal Protection

In complex molecule synthesis, the Boc group on tert-butyl (4-cyanopyridin-2-yl)carbamate is orthogonal to other common protecting groups (e.g., Cbz, Fmoc), allowing for sequential deprotection strategies . Its acid-lability (cleaved by TFA) is complementary to base-labile groups (e.g., Fmoc) and hydrogenolytically-cleaved groups (e.g., Cbz). This orthogonality is critical for constructing advanced intermediates with multiple functional handles.

Scale-Up and Process Chemistry Suitability

The robust and scalable Boc protection method for 2-amino-4-cyanopyridine yields tert-butyl (4-cyanopyridin-2-yl)carbamate in high purity, making it suitable for process chemistry and scale-up . Its predictable physicochemical properties (e.g., predicted melting point 113.72 °C, LogP 1.89) facilitate purification via crystallization or flash chromatography, reducing the cost and complexity of large-scale production.

High-Purity Intermediate for Hit-to-Lead Programs

The commercial availability of tert-butyl (4-cyanopyridin-2-yl)carbamate at ≥98% purity from multiple vendors [3] ensures that medicinal chemists can rapidly access this key intermediate for hit-to-lead and lead optimization studies. The consistent quality minimizes variability in biological assays and structure-activity relationship (SAR) studies, accelerating decision-making in early-stage drug discovery.

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